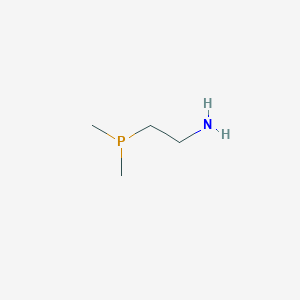![molecular formula C10H22N4 B14430027 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane CAS No. 82413-08-9](/img/structure/B14430027.png)
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetraazabicyclo[822]tetradecane is a bicyclic organic compound with the molecular formula C10H22N4 It is characterized by a unique structure that includes four nitrogen atoms within a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane typically involves the cyclization of linear polyamines. One common method includes the reaction of diethylenetriamine with formaldehyde and formic acid under controlled conditions to form the bicyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the bicyclic structure can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted derivatives.
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions.
Medicine: Explored for its potential use in drug delivery systems and as a component in MRI contrast agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the bicyclic structure act as coordination sites, allowing the compound to bind strongly to metal ions. This property is particularly useful in applications such as catalysis, where the compound can facilitate various chemical reactions by stabilizing transition states and intermediates.
Comparación Con Compuestos Similares
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one: A related compound with an additional ketone functional group, used as an intermediate in the synthesis of MRI contrast agents.
Uniqueness: 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane is unique due to its high nitrogen content and bicyclic structure, which confer distinct chemical properties such as strong metal ion binding and versatile reactivity. These features make it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
1,4,7,10-tetrazabicyclo[8.2.2]tetradecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4/c1-2-12-4-6-14-9-7-13(8-10-14)5-3-11-1/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHHFBSIFAXAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN2CCN(CCN1)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80549669 |
Source


|
| Record name | 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82413-08-9 |
Source


|
| Record name | 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
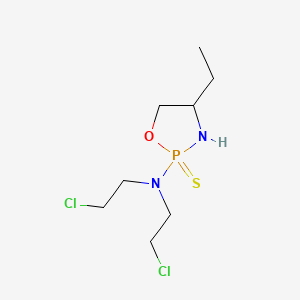
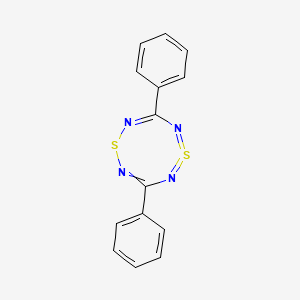
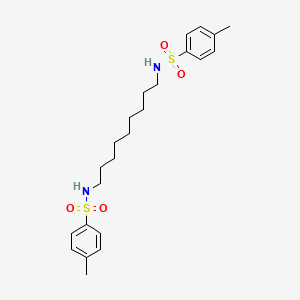
![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)
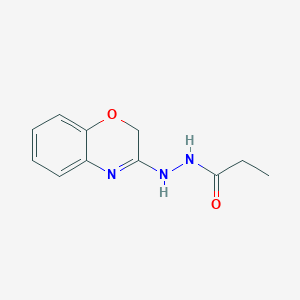
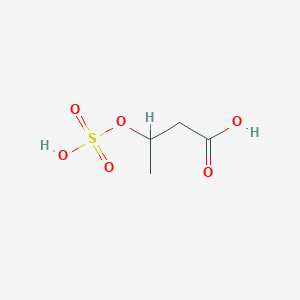
![1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-](/img/structure/B14429981.png)
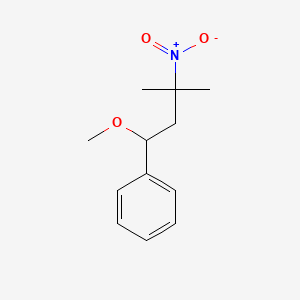
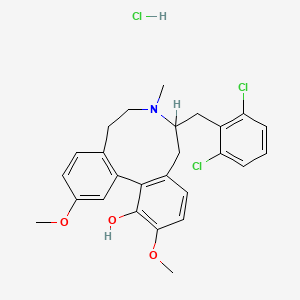
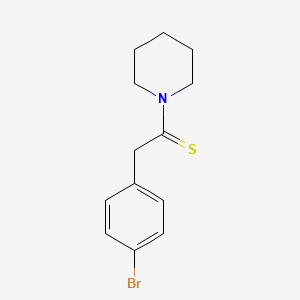
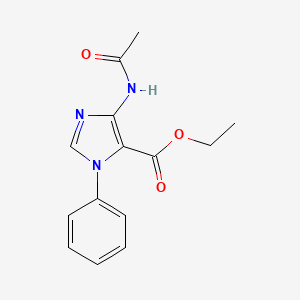
![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)
